molecular formula C15H13ClN2O2 B5717502 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate

Cat. No.: B5717502
M. Wt: 288.73 g/mol
InChI Key: YVKDVOGOTYEXRK-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various chemical and industrial applications. The compound’s structure includes a 4-chlorobenzoate group and an amino-(3-methylphenyl)methylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with an appropriate amine derivative under controlled conditions. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and conversion rates. This method is particularly advantageous for large-scale production, as it minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. The inhibition of these enzymes can lead to the suppression of abnormal cell growth and proliferation, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

    [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate is unique due to the presence of the 4-chloro group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-3-2-4-12(9-10)14(17)18-20-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDVOGOTYEXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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